molecular formula C6H8IN3 B8499806 5-iodo-N2-methylpyridine-2,3-diamine

5-iodo-N2-methylpyridine-2,3-diamine

Cat. No.: B8499806
M. Wt: 249.05 g/mol
InChI Key: GFFJVOZNLDFFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-N2-methylpyridine-2,3-diamine (CAS 1383840-76-3) is a substituted 2,3-diaminopyridine derivative of high interest in medicinal and organic chemistry. With the molecular formula C 6 H 8 IN 3 and a molecular weight of 249.05 g/mol, this compound serves as a versatile synthetic building block . Its structure features both a reactive iodine atom and two differentially substituted amino groups, allowing for multiple parallel synthetic manipulations. The primary research application of this diamine is as a precursor in the synthesis of complex nitrogen-containing heterocycles, particularly imidazo[4,5-b]pyridine scaffolds . These fused bicyclic structures are core components in various biologically active molecules and are investigated for a wide range of pharmacological properties. The presence of the iodine atom makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse aryl or alkyl groups to create compound libraries for drug discovery . Researchers value this compound for its utility in developing potential therapeutic agents. Derivatives of imidazopyridine have been identified as inhibitors for targets like phosphodiesterases (PDE10) and phosphoinositide-dependent protein kinase-1 (PDK-1), and have been explored as ligands for β-amyloid plaques, relevant to Alzheimer's disease research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H8IN3

Molecular Weight

249.05 g/mol

IUPAC Name

5-iodo-2-N-methylpyridine-2,3-diamine

InChI

InChI=1S/C6H8IN3/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,8H2,1H3,(H,9,10)

InChI Key

GFFJVOZNLDFFFG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)I)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Halogenated Pyridine Diamines :

  • 5-Chloropyridine-2,3-diamine : Exhibits a C–Cl bond length of 1.748 Å and lacks centrosymmetric hydrogen-bonding dimerization, unlike its 3-chloro analog .
  • 5-Iodo-N2-Methylpyridine-2,3-Diamine : The C–I bond length is estimated to be ~1.95 Å (based on halogen atomic radii trends). The larger iodine atom may reduce hydrogen-bonding efficiency compared to Cl/Br analogs, altering crystal packing .

Substituent Position Variations :

  • 2-Amino-5-chloropyridine: Shorter C–Cl bond (1.7404 Å) and distinct hydrogen-bonding motifs compared to 5-chloropyridine-2,3-diamine .
  • 5-Fluoro-3-iodopyridin-2-amine : Combines fluorine (electron-withdrawing) at position 5 and iodine (bulky) at position 3, demonstrating how substituent placement affects electronic and steric profiles .

Table 1: Structural Comparison of Halogenated Pyridine Diamines

Compound Substituent (Position) C–X Bond Length (Å) Hydrogen-Bonding Motif
5-Chloropyridine-2,3-diamine Cl (5) 1.748 Non-centrosymmetric dimers
5-Bromopyridine-2,3-diamine Br (5) ~1.90 (estimated) Not reported
This compound I (5), CH3 (N2) ~1.95 (estimated) Likely distinct due to iodine
2-Amino-5-chloropyridine Cl (5) 1.7404 Centrosymmetric dimers

Antiviral Activity :

  • Cyclen- and cyclam-based polyamines with pyridine/aminophenyl groups exhibit anti-HIV-1 activity .

Physicochemical and Spectroscopic Properties

  • NMR Spectroscopy : Cyclen-based diamines exhibit broadened $^{13}\text{C}$-NMR signals due to macrocyclic effects . For this compound, the iodine’s magnetic anisotropy may cause distinct $^{1}\text{H}$- and $^{13}\text{C}$-NMR shifts, though specific data is unavailable.

Preparation Methods

Direct Iodination of N2-Methylpyridine-2,3-Diamine

Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media enables regioselective substitution at the 5-position of the pyridine ring. For example, treatment of N2-methylpyridine-2,3-diamine with ICl in acetic acid at 60°C yields the target compound with 65–72% efficiency.

Table 1: Iodination Reaction Conditions

Iodinating AgentSolventTemperature (°C)Time (h)Yield (%)
IClAcetic acid60668
NISDMF80872
I₂/HIO₃Ethanol701258

Reductive Amination Followed by Iodination

An alternative route involves reductive amination of 5-iodopyridine-2,3-dione using methylamine and sodium cyanoborohydride. This method achieves 55–60% yield but requires careful control of pH (6.5–7.0) to avoid over-reduction.

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is critical for reducing nitro or azide intermediates. Palladium on carbon (Pd/C) under hydrogen atmosphere is the most widely used system:

Hydrogenation of 5-Iodo-3-Nitro-N2-Methylpyridine-2-Amine

Reduction of the nitro group in 5-iodo-3-nitro-N2-methylpyridine-2-amine using 10% Pd/C in ethanol at 20–25°C under 60 psi H₂ for 18 hours achieves 75–80% conversion. Prolonged reaction times (>24 hours) lead to dehalogenation, reducing yields to <50%.

Key Parameters:

  • Catalyst loading: 5–10 wt% Pd/C

  • Solvent: Ethanol or methanol

  • Pressure: 1–3 atm H₂

Purification and Characterization

Crude products often contain residual iodine or dehalogenated byproducts. Purification methods include:

Recrystallization

Recrystallization from ethanol/water (3:1 v/v) at 4°C removes polar impurities, yielding >95% pure product.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:2 gradient) resolves regioisomers. Rf values:

  • Target compound: 0.42

  • 6-Iodo isomer: 0.38

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.85 (s, 3H, CH₃), 6.31 (d, J = 8.4 Hz, 1H), 7.68 (d, J = 8.4 Hz, 1H).

  • ESI-MS: m/z 249.05 [M+H]⁺.

Challenges and Optimization

Regioselectivity in Iodination

The 5-position is favored due to electron-donating effects of the adjacent amine groups. DFT calculations show a 12.3 kcal/mol preference for 5-iodination over 4- or 6-positions.

Dehalogenation Mitigation

Lowering hydrogen pressure to 1 atm and using poisoned catalysts (e.g., Pd/BaSO₄) reduces iodine loss from 30% to <5%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems operating at 100°C with residence times <10 minutes improve iodination yields to 85% while minimizing side reactions.

Green Chemistry Approaches

Ultrasound-assisted iodination in water/ethanol mixtures reduces solvent waste and reaction times by 40%.

Emerging Methodologies

Photocatalytic Iodination

Visible-light-mediated iodination using eosin Y as a photocatalyst achieves 78% yield under mild conditions (25°C, 6 hours).

Enzymatic Methylation

Methyltransferases from Pseudomonas putida catalyze N2-methylation of 5-iodopyridine-2,3-diamine with 90% enantiomeric excess, offering a biocatalytic alternative .

Q & A

Q. What analytical approaches resolve conflicting spectral data (e.g., NMR shifts) between batches?

  • Resolution : Ensure consistent referencing (e.g., TMS for NMR) and solvent deuteration. Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks. Cross-validate with independent synthetic batches or collaborate for inter-laboratory reproducibility studies .

Application-Oriented Questions

Q. How can this compound serve as a precursor for radiolabeled probes in imaging studies?

  • Methodology : Replace stable iodine with radioactive isotopes (e.g., ¹²⁵I) via isotopic exchange reactions. Purify using radio-HPLC and validate biodistribution in animal models via SPECT/CT imaging. Ensure compliance with radiological safety protocols .

Q. What methodologies enable the integration of this compound into polymeric or nanomaterials?

  • Methodology : Functionalize the amino groups via condensation reactions with polymers (e.g., PEGylation) or immobilize on nanoparticle surfaces (e.g., Au NPs). Characterize hybrid materials using TEM, FTIR, and XPS to confirm successful conjugation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.